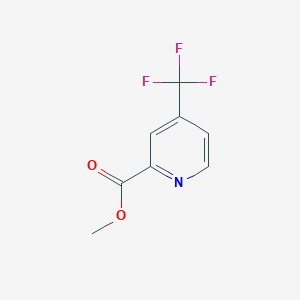

Methyl 4-(trifluoromethyl)picolinate

説明

DS-5272 is a potent and orally active p53-MDM2 interaction inhibitor.

科学的研究の応用

Medicinal Chemistry Applications

1.1. Intermediates in Drug Synthesis

Methyl 4-(trifluoromethyl)picolinate serves as an important intermediate in the synthesis of various pharmaceutical compounds. For instance, it has been utilized in the preparation of derivatives that target the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), which is crucial for treating cystic fibrosis and related respiratory disorders. The synthesis involves transforming this compound into more complex structures that can restore or enhance CFTR function .

1.2. Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds derived from this compound. For example, derivatives have shown promising antiproliferative activity against pancreatic cancer cell lines, with IC50 values indicating significant efficacy at low concentrations (e.g., 0.051 µM against BxPC-3 cells) while exhibiting lower toxicity to normal cells . This selectivity suggests its potential for targeted cancer therapies.

Material Science Applications

2.1. Fluorinated Polymers

The incorporation of trifluoromethyl groups into polymer matrices has been studied for improving thermal stability and chemical resistance. This compound can be used as a monomer or additive in the synthesis of fluorinated polymers, which are valuable in various industrial applications due to their unique properties such as low surface energy and high hydrophobicity.

2.2. NMR Labeling

The trifluoromethyl group also enhances the NMR spectral characteristics of compounds, making this compound useful in NMR labeling studies. Research indicates that trifluoromethyl-substituted compounds can provide clearer spectral data, facilitating better structural elucidation .

Comparative Studies and Insights

A comparative analysis between methyl and trifluoromethyl substitutions reveals that the trifluoromethyl group significantly alters binding affinities in biological systems. For instance, studies have shown that trifluoromethyl derivatives bind to DNA with different efficacies than their methyl counterparts, which may influence their pharmacological profiles .

Data Table: Summary of Applications

化学反応の分析

Ester Functionalization Reactions

The methyl ester group at the 2-position undergoes characteristic transformations:

a) Ester Reduction to Alcohol

Methyl 4-(trifluoromethyl)picolinate can be reduced to (4-trifluoromethyl-2-pyridinyl)methanol using sodium borohydride (NaBH₄) in methanol. This reaction proceeds efficiently at 0°C to room temperature:

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| Methyl ester + NaBH₄ | MeOH, 0°C → RT, 2 hr | 93% |

The product is a primary alcohol, enabling further derivatization for pharmaceutical applications.

b) Hydrolysis to Carboxylic Acid

Acid- or base-catalyzed hydrolysis converts the ester to 4-(trifluoromethyl)picolinic acid. In one protocol:

textH₂SO₄ (8M) added to ester in H₂O/IPA, pH < 2 → carboxylic acid

This reaction is exothermic and typically achieves quantitative conversion under reflux .

Directed Ortho-Metalation and Electrophilic Quenching

The ester group directs regioselective metalation at the 3-position of the pyridine ring. Using TMPMgCl·LiCl as a base, the metallated intermediate reacts with electrophiles like CO₂ or dimethyl carbonate:

| Step | Conditions | Electrophile | Product |

|---|---|---|---|

| Metalation | THF/DMSO, -50°C to 50°C | – | Metallated intermediate |

| Quenching | CO₂ or ClCO(OCH₂CH₃) | CO₂ | Carboxylic acid derivative |

| Dimethyl carbonate | Methoxycarbonylation |

This method enables the introduction of functional groups at the 3-position .

Amide Bond Formation

The hydrolyzed carboxylic acid reacts with amines under standard coupling conditions. For example, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (Hünig’s base) facilitates amidation:

| Reaction Component | Conditions | Application Example |

|---|---|---|

| Acid + Amine + HATU | THF, 55°C, inert atmosphere | Synthesis of (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)picolinamide |

Nucleophilic Aromatic Substitution

While the 4-trifluoromethyl group is inert, halogenated analogs (e.g., 4-bromo derivatives) undergo nucleophilic substitution. For instance:

| Substrate | Nucleophile | Conditions | Product |

|---|---|---|---|

| Methyl 4-bromo-5-(trifluoromethyl)picolinate | Sodium azide | DMF, 80°C | Azide derivative |

| Thiophenol | K₂CO₃, Pd catalysis | Thioether derivative |

These reactions highlight the reactivity of halogenated positions in related compounds.

Spectroscopic Characterization

Key NMR data for this compound analogs:

| Compound | ¹H NMR (CDCl₃) δ (ppm) | ¹⁹F NMR (CDCl₃) δ (ppm) | Source |

|---|---|---|---|

| Methyl 6-(trifluoromethyl)picolinate | 8.24 (d, J=7.8 Hz), 3.91 (s) | -67.7 | |

| Methyl 5-(trifluoromethyl)picolinate | 8.24 (s), 4.12 (s) | -68.3 |

Comparative Reactivity of Picolinate Derivatives

The trifluoromethyl group enhances electron-withdrawing effects, influencing reaction rates and regioselectivity compared to non-fluorinated analogs. For example:

特性

IUPAC Name |

methyl 4-(trifluoromethyl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2/c1-14-7(13)6-4-5(2-3-12-6)8(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCIYNOPRUVFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90450878 | |

| Record name | Methyl 4-(trifluoromethyl)picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

455941-78-3 | |

| Record name | Methyl 4-(trifluoromethyl)picolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90450878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。